molecular formula C8H6ClF3N2 B13546080 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B13546080
M. Wt: 222.59 g/mol
InChI Key: ZWZZWWZMTJDKMD-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that contains both chlorine and trifluoromethyl groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents such as boron and palladium compounds for coupling reactions . Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are also used in oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution reactions can produce a variety of substituted pyridines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties.

Properties

Molecular Formula

C8H6ClF3N2

Molecular Weight

222.59 g/mol

IUPAC Name

4-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H6ClF3N2/c9-7-4-1-2-13-5(4)3-6(14-7)8(10,11)12/h3,13H,1-2H2

InChI Key

ZWZZWWZMTJDKMD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=NC(=C21)Cl)C(F)(F)F

Origin of Product

United States

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